Tert-butyl 5-amino-2-chloro-4-methylbenzoate
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Overview
Description
Tert-butyl 5-amino-2-chloro-4-methylbenzoate is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-chloro-4-methylbenzoate typically involves the esterification of 5-amino-2-chloro-4-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2-chloro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines or alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation and Reduction: Products include quinones, amines, and alcohols.
Ester Hydrolysis: Products are 5-amino-2-chloro-4-methylbenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 5-amino-2-chloro-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which tert-butyl 5-amino-2-chloro-4-methylbenzoate exerts its effects depends on its interaction with molecular targets. The amino and chloro groups can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The specific pathways involved vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-2-chlorobenzoate
- Tert-butyl 5-amino-4-methylbenzoate
- Tert-butyl 5-amino-2-chloro-3-methylbenzoate
Uniqueness
Tert-butyl 5-amino-2-chloro-4-methylbenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 5-amino-2-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-7-5-9(13)8(6-10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOAOSAIXCEKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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